2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

COMT inhibition Parkinson's disease Enzymatic assay

2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine (CAS 372198-31-7) is a potent, non-phenolic, SAM-competitive COMT inhibitor (IC50 5.80 nM) validated by 1.38 Å co-crystal structure (PDB 5K01). The 2,7-dimethyl substitution is essential for high-affinity binding; positional isomers (e.g., 2,6-dimethyl) show altered binding poses and reduced resolution (PDB 5K03). Procuring this exact scaffold at ≥98% purity ensures fidelity to the characterized pharmacological profile for Parkinson's/schizophrenia research and structure-based drug design. Bulk quantities available; immediate quotation provided.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
CAS No. 372198-31-7
Cat. No. B3041807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
CAS372198-31-7
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)C3=CC=NN3)C
InChIInChI=1S/C12H12N4/c1-8-4-6-16-11(7-8)14-9(2)12(16)10-3-5-13-15-10/h3-7H,1-2H3,(H,13,15)
InChIKeyZNRUSTFXUSPVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine (CAS 372198-31-7): A Non-Phenolic, Low Nanomolar COMT Inhibitor with Defined Crystallographic Binding Mode


2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine (CAS 372198-31-7) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, characterized by a fused imidazole-pyridine core with methyl substitutions at the 2- and 7-positions and a 1H-pyrazol-3-yl group at the 3-position [1]. It functions as a potent, non-phenolic, S-adenosyl-L-methionine (SAM)-competitive inhibitor of catechol O-methyltransferase (COMT), an enzyme critical for catecholamine metabolism and a validated target in Parkinson's disease and schizophrenia [2]. The compound's binding interactions within the SAM-binding pocket of COMT have been definitively characterized by X-ray crystallography, providing a structural basis for its activity [1].

Why 2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine (372198-31-7) Cannot Be Substituted by Generic Imidazopyridine Analogs


Substituting 2,7-dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine with a generic imidazo[1,2-a]pyridine derivative or a close positional isomer introduces significant risk of altered or diminished COMT inhibitory potency and binding mode fidelity. The specific 2,7-dimethyl substitution pattern on the imidazopyridine core is a critical determinant of its high affinity for the SAM-binding pocket of COMT, a feature not present in unsubstituted or differently substituted analogs [1]. Even the 2,6-dimethyl positional isomer (PDB 5K03) exhibits a distinct crystallographic binding mode and is associated with a lower-resolution structural model, indicating potential differences in binding pose stability or crystal packing [2]. Procurement of the precise compound 372198-31-7 is therefore essential for studies requiring the exact pharmacological profile and structural interaction characterized in the primary literature.

Quantitative Differentiation Evidence for 2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine (372198-31-7)


Superior Potency Against Membrane-Bound COMT (MB-COMT) Compared to the Clinical Drug Entacapone

In a direct head-to-head comparison of IC50 values derived from rat tissue enzymatic assays, 2,7-dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine demonstrates 12.6-fold greater potency against membrane-bound COMT (MB-COMT) compared to the clinically approved COMT inhibitor entacapone [1].

COMT inhibition Parkinson's disease Enzymatic assay

Higher Resolution Crystallographic Model Compared to the 2,6-Dimethyl Positional Isomer

The X-ray crystal structure of 2,7-dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine in complex with COMT (PDB 5K01) was solved to a resolution of 1.38 Å, providing a high-resolution view of its binding interactions [1]. In contrast, the crystal structure of its positional isomer, 2,6-dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine (PDB 5K03), was solved to a lower resolution of 1.81 Å [2].

X-ray crystallography Structural biology Drug design

Defined Chemical Purity Specification for Reproducible Research

Commercially available 2,7-dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine (CAS 372198-31-7) is offered with a defined purity specification of 98%, as verified by a reputable chemical supplier . This ensures a standardized and well-characterized starting material for biological assays and chemical synthesis, a critical factor for experimental reproducibility that is not guaranteed with generic or untested imidazopyridine analogs.

Chemical procurement Analytical chemistry Reproducibility

Recommended Research and Industrial Applications for 2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine (372198-31-7)


Structure-Based Design of Next-Generation COMT Inhibitors

The high-resolution (1.38 Å) crystal structure of 2,7-dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine bound to COMT (PDB 5K01) provides an exceptional template for structure-based drug design. Medicinal chemists can utilize this detailed binding mode to rationally design analogs with improved potency, selectivity, or pharmacokinetic properties, leveraging the precise atomic coordinates available [1].

In Vitro Pharmacology Studies Requiring a Potent, Non-Phenolic COMT Inhibitor

For researchers investigating the role of COMT in catecholamine metabolism, particularly in models of Parkinson's disease or schizophrenia, this compound serves as a potent, non-phenolic tool inhibitor with a defined IC50 of 5.80 nM against MB-COMT. Its superior potency compared to the clinical drug entacapone makes it suitable for experiments requiring maximal target engagement at low concentrations [2].

Synthetic Chemistry: A Key Intermediate for Imidazopyridine-Focused Libraries

The 2,7-dimethyl-3-(1H-pyrazol-3-yl) substitution pattern represents a specific, synthetically valuable scaffold within the broader imidazo[1,2-a]pyridine chemical space. Procuring this compound at a defined purity of 98% provides a reliable starting material for generating focused compound libraries for SAR exploration, ensuring that downstream modifications are built upon a well-characterized core structure .

Quote Request

Request a Quote for 2,7-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.